N-(4,6-Diformylpyridin-2-YL)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Diformylpyridin-2-YL)acetamide typically involves the reaction of 4,6-diformylpyridine with acetamide under specific conditions. One common method includes the use of a solvent such as acetic acid and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Diformylpyridin-2-YL)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where the formyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
N-(4,6-Diformylpyridin-2-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,6-Diformylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can affect various biochemical pathways and processes, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide: This compound has similar structural features but with chlorine atoms instead of formyl groups.
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: Another compound with a pyridine ring and acetamide group but with different substituents.
Uniqueness
N-(4,6-Diformylpyridin-2-YL)acetamide is unique due to the presence of two formyl groups on the pyridine ring, which allows for specific chemical reactivity and interactions. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biochemical processes.
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
N-(4,6-diformylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H8N2O3/c1-6(14)10-9-3-7(4-12)2-8(5-13)11-9/h2-5H,1H3,(H,10,11,14) |
InChI Key |
XFMZBMVDWDIPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)C=O |
Origin of Product |
United States |
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